(4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative characterized by a hydrazinylidene bridge linking a 2,3-dihydro-1,4-benzodioxin moiety to a pyrazol-3-one core. The Z-configuration at the 4-position suggests geometric isomerism, which may influence its reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C23H18N4O3 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H18N4O3/c28-23-22(25-24-17-11-12-19-20(15-17)30-14-13-29-19)21(16-7-3-1-4-8-16)26-27(23)18-9-5-2-6-10-18/h1-12,15,26H,13-14H2 |
InChI Key |
HGLCCCIOXQDMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-yl hydrazine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety.
Reduction: Reduction reactions can target the pyrazolone ring or the benzodioxin group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its unique structure.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism by which (4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrazolone Derivatives
Pyrazolone-based compounds are widely studied for their diverse bioactivities and structural versatility. Below is a comparison with key analogues:
Key Observations:
Hydrazinylidene bridges in the target compound may enable tautomerism or metal coordination, unlike the ether-linked oxazine or fused coumarin systems .
Synthetic Routes: Multi-component reactions (e.g., one-pot syntheses) are common for pyrazolone derivatives, as seen in analogues .
Physicochemical and Bioactivity Considerations
While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogues:
- Pyranopyrazole-oxazine derivatives () are synthesized for heterocyclic diversity but lack reported bioactivity.
- Coumarin-pyrazol-3-one hybrids () may exhibit fluorescence or antimicrobial properties due to coumarin’s known photophysical and bioactive traits .
- The benzodioxin group in the target compound could enhance lipid solubility, improving cell membrane permeability compared to methoxy or coumarin substituents .
Crystallographic and Computational Analysis
Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the stereochemistry of such compounds. The Z-configuration and benzodioxin geometry in the target compound would require precise refinement to distinguish it from E-isomers or analogues with dissimilar substituents .
Biological Activity
The compound (4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a novel pyrazolone derivative featuring a 1,4-benzodioxane moiety. This structure has garnered attention due to its potential biological activities, particularly in enzyme inhibition and anti-diabetic properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the target compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate hydrazine derivatives followed by cyclization to form the pyrazolone structure. The process typically includes the following steps:
- Formation of the Benzodioxane Derivative : The initial step involves synthesizing 2,3-dihydro-1,4-benzodioxin derivatives.
- Hydrazone Formation : The benzodioxane derivative is reacted with hydrazine to form a hydrazone intermediate.
- Cyclization to Pyrazolone : Further cyclization leads to the formation of the pyrazolone ring.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- α-Glucosidase Inhibition : The compound has shown moderate inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro studies report IC50 values indicating its effectiveness compared to standard inhibitors like acarbose.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups and a conjugated system that can stabilize free radicals. Preliminary tests indicate that it may scavenge free radicals effectively.
Anti-Diabetic Potential
The moderate α-glucosidase inhibition suggests that this compound could be developed as a therapeutic agent for managing type 2 diabetes mellitus (T2DM). Its mechanism appears to involve delaying carbohydrate absorption in the intestine.
Case Studies
- Study on Sulfonamide Derivatives : A related study synthesized sulfonamide derivatives containing the benzodioxane moiety and evaluated their biological activities. Many exhibited substantial inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, indicating a broader spectrum of biological activity linked to compounds containing similar structural features .
- Molecular Docking Studies : Computational studies using molecular docking have shown that this compound binds effectively to active sites of target enzymes. These findings support its potential as an inhibitor in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
